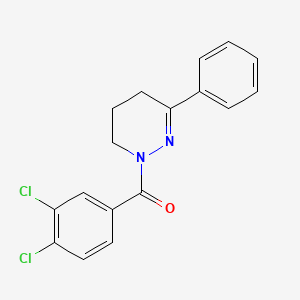

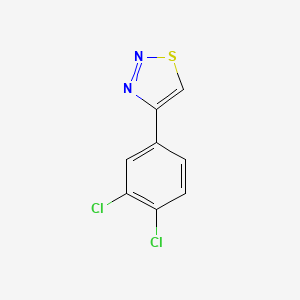

1-(3,4-Dichlorobenzoyl)-3-phenyl-1,4,5,6-tetrahydropyridazine

概要

説明

The compound “1-(3,4-Dichlorobenzoyl)-3-phenyl-1,4,5,6-tetrahydropyridazine” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It’s important to note that Sigma-Aldrich provides similar compounds to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of similar compounds often involves the use of 3,4-dichlorobenzoyl chloride . For instance, 3,4-dichlorobenzoyl chloride was used in the synthesis of 3,4-dichlorophenylacetic acid by the Arndt-Eistert method . It is prepared by refluxing 3,4-dichlorobenzoic acid with thionyl chloride . Another synthesis method involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C .Chemical Reactions Analysis

The chemical reactions involving similar compounds are diverse and depend on the specific conditions and reagents used . For instance, reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives .科学的研究の応用

Cell-Type Selective Progesterone Receptor Binding

1-(3,4-Dichlorobenzoyl)-3-phenyl-1,4,5,6-tetrahydropyridazine shows selective binding to progesterone receptors in certain cell types. Specifically, it has high-affinity binding to progesterone receptors in TE85 osteosarcoma cells, while demonstrating significantly lower binding affinity in T47D and ZR75 human breast carcinoma cells. This compound, identified as RWJ 25333, is noted for stimulating the proliferation of human osteoblast-like cells but not human breast cells (Combs et al., 1995).

Chemical Synthesis and Reactions

1-(3,4-Dichlorobenzoyl)-3-phenyl-1,4,5,6-tetrahydropyridazine plays a role in the synthesis of various chemical compounds. It is involved in reactions that produce substituted pyridazines, indicating its utility in the field of organic chemistry. This includes its participation in haloazodiene cyclizations characterized as inverse electron demand, 4 + 2 hetero Diels-Alder reactions, which are significant for maintaining regio- and stereochemical control (South et al., 1996).

Antitumor Activity

Compounds related to 1-(3,4-Dichlorobenzoyl)-3-phenyl-1,4,5,6-tetrahydropyridazine, such as 1-acyl-3,6-disubstituted phenyl-1,4-dihydro-1,2,4,5-tetrazines, have been evaluated for their antitumor activities. These compounds have shown effectiveness against specific cancer cell lines, suggesting potential applications in cancer research and therapy (Rao & Hu, 2005).

Novel Mannich-type Acceptors in Organic Synthesis

The compound and its derivatives serve as novel Mannich-type acceptors in organic synthesis. For instance, 1,4,5,6-tetrahydropyridazine with an iminium cation has been utilized as an N-acyliminium acceptor, leading to the generation of diversified and functionalized derivatives (Mari et al., 2018).

Catalytic Decomposition Reactions

The compound's isomeric forms, specifically 3-(hydroxyphenyl)-1,4,5,6-tetrahydropyridazines, show distinct behavior in catalytic decomposition reactions compared to their five-membered-ring analogs. This property is significant for understanding the chemical behavior and potential applications of these compounds in catalytic processes (Shabarov et al., 1970).

Safety and Hazards

特性

IUPAC Name |

(3,4-dichlorophenyl)-(6-phenyl-4,5-dihydro-3H-pyridazin-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2N2O/c18-14-9-8-13(11-15(14)19)17(22)21-10-4-7-16(20-21)12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIURABUWDUCHOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NN(C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-fluoro-2-methylphenyl)amino]acetamide](/img/structure/B2604861.png)

![2-(3-bromobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2604862.png)

![(E)-2-(methylsulfonyl)-3-(4-{2-[4-(trifluoromethyl)piperidino]acetyl}-1H-pyrrol-2-yl)-2-propenenitrile](/img/structure/B2604863.png)

![3-({[1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}methyl)-4-methoxybenzaldehyde](/img/structure/B2604873.png)

![N-(3-Chlorophenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2604880.png)